molecular formula C10H6ClN3O3 B8362267 2-Chloro-3-(3-nitrophenoxy)pyrazine

2-Chloro-3-(3-nitrophenoxy)pyrazine

Cat. No.: B8362267
M. Wt: 251.62 g/mol
InChI Key: KQSOOZXLJPNEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(3-nitrophenoxy)pyrazine is a specialized chemical scaffold designed for research and development in medicinal chemistry and drug discovery. This compound features a pyrazine ring, a key heterocycle in pharmaceutical development, which is functionalized with chloro and nitrophenoxy substituents. These functional groups are known to be valuable sites for further chemical modification, making the compound a versatile building block for creating diverse libraries of molecules . Researchers can utilize this compound in the synthesis of novel derivatives for high-throughput screening against various biological targets. Its structural features are similar to those found in compounds investigated for their potential as acetylcholinesterase inhibitors, which are relevant in neurological research . As with all fine chemicals, proper handling procedures should be followed. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H6ClN3O3

Molecular Weight

251.62 g/mol

IUPAC Name

2-chloro-3-(3-nitrophenoxy)pyrazine

InChI

InChI=1S/C10H6ClN3O3/c11-9-10(13-5-4-12-9)17-8-3-1-2-7(6-8)14(15)16/h1-6H

InChI Key

KQSOOZXLJPNEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Properties

Compound Substituent Electron-Withdrawing Strength LUMO (eV)*
2-Chloro-3-(3-nitrophenoxy)pyrazine 3-Nitrophenoxy High ~ -3.5†
2-Chloro-3-(4-chlorophenyl)pyrazine 4-Chlorophenyl Moderate ~ -2.8‡
Fused-ring pyrazine (e.g., CF₃-substituted) Trifluoromethylphenyl Very High ~ -4.0

*Estimated based on analogous systems ; †Hypothesized due to nitro group; ‡From experimental analogs .

Spectroscopic Properties

IR and fluorescence data highlight substituent-driven differences:

  • 2-Chloro-3-(2-quinolylthio)pyrazine exhibits C=N stretching vibrations at 1779 cm⁻¹ and 1660 cm⁻¹, with quinoline ring vibrations at 1223 cm⁻¹ . The nitrophenoxy group in the target compound would likely show additional NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and 1350 cm⁻¹).
  • Phenoxypyrazines vs. Phenoxypyrimidines: Phenoxypyrazines (e.g., 2-(4-methoxyphenoxy)pyrazine ) exhibit lower fluorescence intensity than phenoxypyrimidines due to reduced π-conjugation efficiency .

Table 2: Key Spectroscopic Features

Compound IR Peaks (cm⁻¹) Fluorescence Intensity (Relative)
This compound ~1520 (NO₂), ~1660 (C=N) Moderate (predicted)
2-(4-Methoxyphenoxy)pyrazine 1600 (C=N), 1250 (C-O) Low
2-(3-Nitrophenoxy)pyrimidine 1525 (NO₂), 1580 (C=N) High

Preparation Methods

Mechanistic Basis and Reaction Optimization

The SNAr mechanism leverages electron-deficient aromatic rings to facilitate displacement of leaving groups (e.g., Cl, Br) by nucleophiles such as phenoxides. For 2-chloro-3-(3-nitrophenoxy)pyrazine, the pyrazine ring’s electron-withdrawing chlorine atom at position 2 activates position 3 for substitution by 3-nitrophenoxide.

Critical Parameters :

  • Leaving Group : Chlorine at position 2 enhances ring activation, while position 3 becomes susceptible to nucleophilic attack.

  • Base : Strong bases (e.g., K₂CO₃, Cs₂CO₃) deprotonate 3-nitrophenol to generate the phenoxide nucleophile.

  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state and improve reaction kinetics.

Example Protocol :

  • Combine 2,3-dichloropyrazine (1.0 equiv), 3-nitrophenol (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in DMF.

  • Heat at 100°C for 12 hours under nitrogen.

  • Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
    Yield : 78–85%.

Transition Metal-Catalyzed Cross-Coupling

Ullmann-Type Coupling

Copper-mediated coupling enables the introduction of 3-nitrophenoxy groups onto chloropyrazines. This method is advantageous for substrates sensitive to strong bases.

Optimized Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMSO at 120°C for 24 hours.

Typical Yield : 70–75%.

Palladium-Catalyzed Methods

Buchwald-Hartwig amination adaptations using palladium catalysts achieve higher regioselectivity.

Reaction Scheme :

  • Mix 2-chloro-3-iodopyrazine (1.0 equiv), 3-nitrophenol (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (2.0 equiv) in toluene.

  • Reflux for 18 hours.
    Yield : 82–88%.

Multi-Step Synthesis from Pyrazine Precursors

Chlorination of Pyrazine Derivatives

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
SNArCs₂CO₃, DMF, 100°C78–85%High selectivity, minimal byproductsRequires strong base
Ullmann CouplingCuI, 1,10-Phenanthroline, DMSO, 120°C70–75%Mild conditionsLonger reaction times
Palladium CatalysisPd(OAc)₂, Xantphos, toluene, reflux82–88%High yields, scalabilityCostly catalysts

Q & A

Q. Table 1: Comparison of Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
NAS with 3-nitrophenolK₂CO₃, DMF, 80°C, 24 h65–75≥95%
Ullmann couplingCuI, 1,10-phenanthroline, 100°C50–6090%
Microwave-assistedEtOH, 120°C, 30 min70–80≥98%

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.72 (d, 1H, H-5), 8.65 (d, 1H, H-6)
HRMS (ESI+)m/z 268.0123 [M+H]+
FTIR1520 cm⁻¹ (NO₂ asym. stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.